molecular formula C13H16 B106171 1-Ethynyl-4-pentylbenzene CAS No. 79887-10-8

1-Ethynyl-4-pentylbenzene

Cat. No. B106171
CAS RN: 79887-10-8
M. Wt: 172.27 g/mol
InChI Key: APGNXGIUUTWIRE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-pentylbenzene is a derivative of ethynylbenzene, a compound characterized by the presence of an ethynyl group attached to a benzene ring. While the provided papers do not specifically discuss 1-ethynyl-4-pentylbenzene, they do provide insights into the behavior of ethynylbenzene and its derivatives, which can be extrapolated to understand the properties and reactions of 1-ethynyl-4-pentylbenzene.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives can involve various methodologies, including alkyne-metathesis, which is used to prepare metal-containing poly(phenyleneethynylene)s from metallo-diethynylbenzene complexes . This suggests that similar synthetic routes could be employed for the synthesis of 1-ethynyl-4-pentylbenzene, with appropriate modifications to introduce the pentyl group at the 4-position of the benzene ring.

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives is influenced by the substituents on the benzene ring. For instance, the presence of different substituents can lead to the formation of nearly isostructural polymorphs, as seen in ethynylbenzene under high pressure . The introduction of a pentyl group in 1-ethynyl-4-pentylbenzene would likely affect its molecular packing and intermolecular interactions, potentially leading to different polymorphic forms.

Chemical Reactions Analysis

Ethynylbenzene and its derivatives undergo various chemical reactions. For example, upon exposure to a gold surface, ethynylbenzene forms a bound monolayer through a chemisorption process, indicating that the surface can facilitate the oxidation of ethynylbenzene . Additionally, the pyrolysis of ethynylbenzene leads to a complex mixture of reaction products, including phenylnaphthalenes and phenylindenes, which are influenced by the reaction conditions and the presence of diluents like hydrogen . These findings suggest that 1-ethynyl-4-pentylbenzene could also participate in similar surface-mediated reactions and thermal conversions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives are determined by their molecular structure and the nature of their substituents. For instance, the polymerization of 1-ethynyl-4-phenoxybenzene results in a polymer with a conjugated backbone and characteristic electro-optical properties . The presence of a pentyl group in 1-ethynyl-4-pentylbenzene would affect its solubility, melting point, and other physical properties, as well as its reactivity and stability under various conditions.

Scientific Research Applications

Polymerization and Material Properties

  • On-surface Polymerization : 1-Ethynyl-4-pentylbenzene, as part of the family of ethynylbenzene derivatives, has been studied for its polymerization properties. For instance, the polymerization of 1,4-diethynylbenzene on copper surfaces has been explored, revealing the formation of disordered covalent networks and indicating diverse coupling reactions (Eichhorn, Heckl, & Lackinger, 2013).

  • Thermal and Chiro-Optical Properties : The polymerization of 1-Ethynyl-4-pentylbenzene and related compounds has been synthesized to study their thermal and chiro-optical properties. These studies reveal the impact of bulky side groups on the stability and optical properties of polyacetylenes (Cataldo, Ursini, & Angelini, 2009).

Electronic and Photophysical Properties

  • Semiconducting Applications : Ethynylbenzene derivatives like 1-Ethynyl-4-pentylbenzene have been used in synthesizing semiconducting materials, such as in the study of 2,6,9,10-tetrakis(phenylethynyl)anthracene derivatives, to understand their electronic and photophysical properties (Hur et al., 2011).

  • Catalytic Applications in Synthesis : Ethynylbenzene derivatives are explored as catalysts in chemical reactions. A study focused on using terminal alkynes like 1-Ethynyl-4-pentylbenzene as catalysts for acetalization and esterification reactions demonstrates their potential in chemical synthesis (Sekerová, Vyskočilová, Červený, & Sedláček, 2019).

  • Photoinduced Reactions and Photophysical Properties : Ethynylbenzene derivatives are useful in photoinduced reactions. For instance, the study of microwave-assisted photooxidation of sulfoxides using ethynylbenzene as a photosensitizer highlights its role in enhancing photochemical reactions (Matsukawa et al., 2021).

  • Formation of Polycyclic Aromatic Hydrocarbons : Ethynylbenzene derivatives contribute to the formation of polycyclic aromatic hydrocarbons (PAHs) in low-temperature environments. This process involves successive ethynyl radical additions, as described in a computational study (Mebel, Kislov, & Kaiser, 2008).

Safety And Hazards

Safety data sheets suggest wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation, dust formation, and fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-ethynyl-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGNXGIUUTWIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379403
Record name 1-Ethynyl-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-pentylbenzene

CAS RN

79887-10-8
Record name 4-Pentylphenylacetylene
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URL https://commonchemistry.cas.org/detail?cas_rn=79887-10-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-pentylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pent-1-yl)phenylacetylene
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Synthesis routes and methods I

Procedure details

A mixture of 0.1 mol of 4-pentyliodobenzene, 0.12 mol of trimetylsilylacetylene, 0.0014 mol of bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2 and 0.7 mmol of copper (I) iodide in 250 ml diethylamine is stirred at room temperature for 20 hours. After evaporation of the solvent the crude product is purified by chromatography on alumina (4:1 petrol/dichloromethane) to give 2-(4-pentylphenyl)-1-trimethylsilyacetylene. Removal of the trimethylsilylgroup is accomplished by treatment this acetylene is methanol with 1 M KOH for 1 hour at room temperature. Evaporation of the methanol and either extraction yields 4-pentylphenylacetylene.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.7 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Methyl-1-(4'-pentylphenyl)-1-butyne-3-ol (82 g) was dissolved in toluene (900 ml) under nitrogen atmosphere, and then sodium hydride (60% in paraffin liquid; 5.6 g) was added thereto, followed by stirring at 60° C. for 6 hours. The reaction solution was poured into water (500 ml), and extracted with chloroform, followed by washing with water three times. After distilling off toluene and chloroform, the resultant was distilled under reduced pressure (b.p. 85° to 90° C./3 mmHg) to give 4-pentylphenylacetylene (48 g).
Name
3-Methyl-1-(4'-pentylphenyl)-1-butyne-3-ol
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-n-pentylphenylacetylene (0.9 g) was introduced into a flask, THF (30 ml) was added thereto, and the mixture was cooled to −78° C. with stirring. n-butyllithium (1.6 M hexane solution, 12.5 ml) was added thereto. The mixture was stirred for 30 minutes while maintaining the internal temperature at −78° C., to obtain a THF solution of lithium acetylide of 4-n-pentyl phenylacetylene (the compound (d1)), and the resulting solution was transferred into a dripping funnel under a nitrogen stream.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-4-pentylbenzene
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Citations

For This Compound
112
Citations
F Cataldo, O Ursini, G Angelini - Journal of Macromolecular …, 2009 - Taylor & Francis
… The monosubstituted acetylenes 1-ethynyl-4-biphenyl, 1-ethynyl-4-phenoxybenzene and 1-ethynyl-4-pentylbenzene were polymerized to the corresponding polyacetylenes with bulky …
Number of citations: 4 www.tandfonline.com
J Vicente, J Gil‐Rubio, G Zhou… - Journal of Polymer …, 2010 - Wiley Online Library
… In addition, organic poly(phenylacetylene)s with pendant carbazole groups have been synthesized by rhodium-catalyzed copolymerization of CzPA and 1-ethynyl-4-pentylbenzene. …
Number of citations: 28 onlinelibrary.wiley.com
J De, SP Gupta, I Bala, S Kumar, SK Pal - Langmuir, 2017 - ACS Publications
… To address this challenge, herein, a new series of compounds derived from the coupling of 1,5-dihydroxy-2,3,6,7-tetraalkoxyanthraquinones with 1-ethynyl-4-pentylbenzene were …
Number of citations: 23 pubs.acs.org
G Györke, A Dancsó, B Volk, D Hunyadi… - …, 2022 - Wiley Online Library
… -4-methyl-benzene (5 b) and 1-ethynyl-4-pentylbenzene (5 c) were tested (entries 2 and 3). … As for 1-ethynyl-4-pentylbenzene additional 4 hours were necessary to fully complete the …
M Gupta, SK Pal - Liquid Crystals, 2018 - Taylor & Francis
… However, to avoid the formation of incompletely cross-coupled compound, we have used an excess of 1-ethynyl-4-pentylbenzene (35 equiv.) and further increased the reaction time to …
Number of citations: 1 www.tandfonline.com
HG Kim, E Choi, HS Kim, JH Kim - 한국정보디스플레이학회: 학술 …, 2009 - koreascience.kr
… A 2M solution of nBuLi in cyclohexane (2 mL, 4 mmol) was added dropwise to a solution of 1-ethynyl-4-pentylbenzene (0.51 g, 2.95 mmol) in dry THF (20 mL) at -78℃ under nitrogen. …
Number of citations: 0 koreascience.kr
P Csabai, F Joó, AM Trzeciak, JJ Ziółkowski - Journal of organometallic …, 2006 - Elsevier
… For instance, the presence of the bulky pentyl group in 1-ethynyl-4-pentylbenzene allows a conversion of only 17%, which is almost three times less than it is obtained in the reaction of 1…
Number of citations: 29 www.sciencedirect.com
W Zhang, C Zhang, K Chen, Z Wang, M Wang… - Liquid …, 2016 - Taylor & Francis
… 1-Ethynyl-4-pentylbenzene and 4-pentylbenzeneboronic acid, boron tribromide and dimethyl sulphate were purchased from Energy Chemical Corporation. Dichloromethane (CH 2 Cl 2 …
Number of citations: 9 www.tandfonline.com
HY Yenilmez, AN Şahin, A Altındal, ZA Bayır - Synthetic Metals, 2021 - Elsevier
… (7:3) along with 0.008 g (0.011 mmol) of bis(triphenylphosphine) palladium (II) chloride, 0.001 g (0.005 mmol) of copper(I)iodide and 0.236 g (1.37 mmol) of 1-Ethynyl-4-pentylbenzene. …
Number of citations: 21 www.sciencedirect.com
Z Wang, J Liu, HK Arslan, S Grosjean, T Hagendorn… - Langmuir, 2013 - ACS Publications
… Here, hydrophobic functionalities (1-ethynyl-4-pentylbenzene) and fluorescent labels (Alkyne MegaStokes dye 673) were employed to modify SURMOF surfaces, CuAAC (see Figure …
Number of citations: 90 pubs.acs.org

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